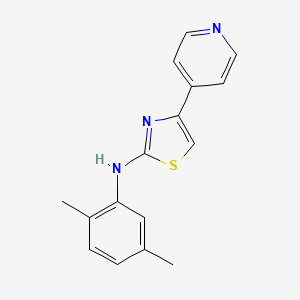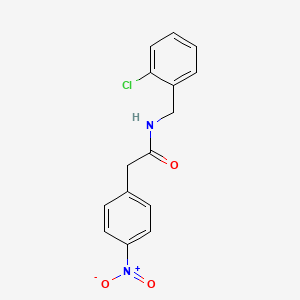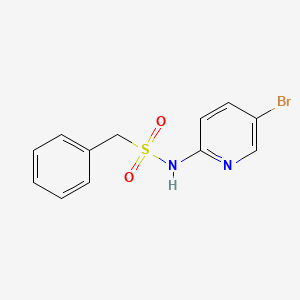
N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide, also known as BBr 3465, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors. BBr 3465 has been shown to have a unique mechanism of action that makes it a promising candidate for various research applications.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide 3465 works by binding to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and migration of cancer cells. This compound 3465 has also been shown to have anti-inflammatory and anti-angiogenic effects, which further contribute to its potential therapeutic value.
Biochemical and Physiological Effects
This compound 3465 has been shown to have a selective inhibitory effect on CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This specificity is important for minimizing potential side effects and toxicity. This compound 3465 has also been shown to have good pharmacokinetic properties, with a long half-life and high bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide 3465 has several advantages for laboratory experiments, including its high purity and stability, as well as its selective inhibition of CAIX. However, one limitation is the relatively high cost of the compound, which may limit its accessibility for some researchers. In addition, the use of this compound 3465 in animal studies may require careful consideration of potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide 3465. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of this compound 3465. Another direction is the investigation of the potential therapeutic applications of this compound 3465 in other diseases, such as osteoporosis and glaucoma. Finally, further studies are needed to fully understand the mechanism of action of this compound 3465 and its potential interactions with other molecules and pathways.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide 3465 involves several steps, starting with the reaction of 5-bromo-2-pyridinylamine with phenylmethanesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-1-phenylmethanesulfonamide 3465 has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. Inhibition of CAIX has been shown to reduce the growth and metastasis of cancer cells, making this compound 3465 a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-6-7-12(14-8-11)15-18(16,17)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFKMZFQTJGNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)

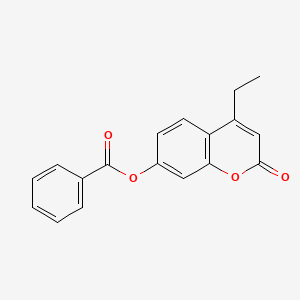
![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
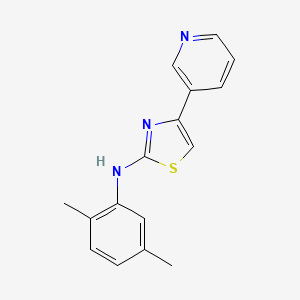
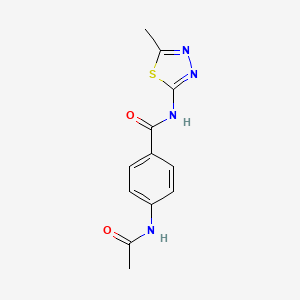
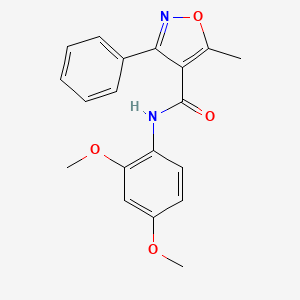
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)
